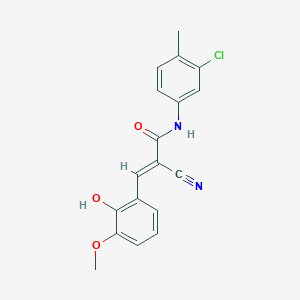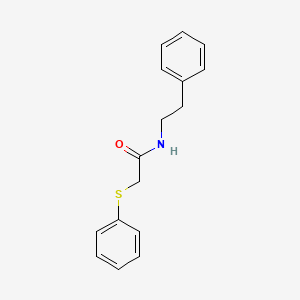
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide
Übersicht
Beschreibung
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a benzenesulfonamide structure
Wirkmechanismus
Target of Action
The primary targets of this compound are Myosin light chain 6B , Myosin regulatory light chain 12A , and Myosin-7 . These proteins are part of the myosin family, which are actin-based motor molecules with ATPase activity. They play a crucial role in muscle contraction and a wide range of other motility processes in eukaryotes.
Mode of Action
It is known to interact with its targets, potentially influencing their function
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown Given its targets, it may influence pathways related to muscle contraction and cellular motility
Biochemische Analyse
Biochemical Properties
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit enzymes such as cyclooxygenase and kinase, which are vital in the biosynthesis of prostaglandins and intracellular signaling mechanisms, respectively . The interaction with these enzymes involves the binding of the compound to the active sites, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the phosphorylation of myosin regulatory light chain, which plays a role in muscle contraction and cell motility . Additionally, it impacts the expression of genes involved in inflammatory responses and cell proliferation, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as cyclooxygenase and kinase, leading to their inhibition . This inhibition results in the downregulation of prostaglandin synthesis and disruption of intracellular signaling pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. These effects are crucial for understanding the potential therapeutic applications and limitations of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anti-proliferative activities . At higher doses, toxic or adverse effects can be observed, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects are essential for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cyclooxygenase and kinase, affecting the synthesis of prostaglandins and intracellular signaling molecules . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key regulatory enzymes. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of the compound within specific tissues are essential for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide typically involves the cyclocondensation of a suitable amine with a maleimide derivative. One common method includes the reaction of p-toluidine with maleic anhydride to form the intermediate, which is then cyclized to yield the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidine-2,5-dione moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and analgesic agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dioxo-pyrrolidin-1-yl)-phenylamino-4-hydroxy-butyric acid
- 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Uniqueness
4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide is unique due to its specific structural features and the presence of both a pyrrolidine-2,5-dione moiety and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-2-4-13(5-3-12)18-24(22,23)15-8-6-14(7-9-15)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLJCKQAYGGEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355676 | |
| Record name | 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-60-7 | |
| Record name | 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


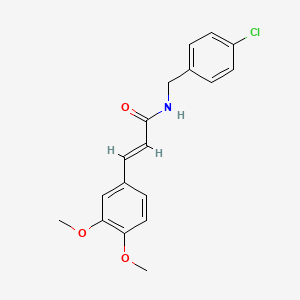
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![7-(DIFLUOROMETHYL)-N-(3,4-DIMETHOXYPHENETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5874126.png)
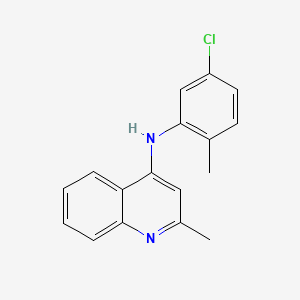
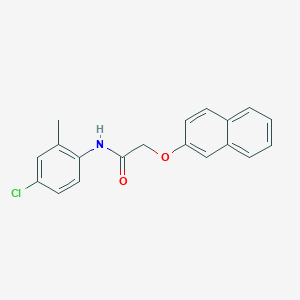
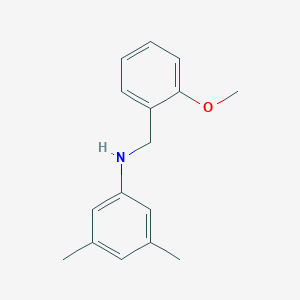
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![Morpholin-4-yl-[4-(morpholin-4-ylmethyl)phenyl]methanone](/img/structure/B5874156.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
